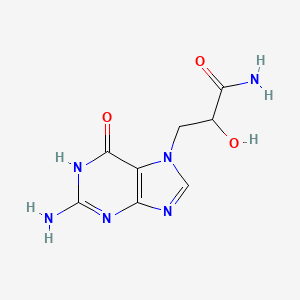

N7-(2-氨甲酰基-2-羟乙基)鸟嘌呤

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N7-(2-Carbamoyl-2-hydroxyethyl)guanine (N7-CAG) is a DNA adduct formed by glycidamide, which is the metabolite of acrylamide . Acrylamide can be found in foods containing reducing sugars and asparagine that are heated at high temperatures .

Synthesis Analysis

Acrylamide, which is present in tobacco smoke and carbohydrate-rich foods processed at high temperatures, is metabolized to glycidamide. This leads to the formation of DNA adducts, one of which is N7-CAG .Molecular Structure Analysis

The molecular formula of N7-CAG is C8H10N6O3 . For a detailed molecular structure, please refer to scientific databases or resources.Chemical Reactions Analysis

N7-CAG is a major DNA adduct product due to exposure to acrylamide . It is formed when acrylamide is metabolized to glycidamide, which then interacts with DNA .科学研究应用

Biomarker for Acrylamide Exposure

N7-(2-Carbamoyl-2-hydroxyethyl)guanine is a significant DNA adduct product resulting from exposure to acrylamide, a substance widely used in various industries such as water treatment, papermaking, textiles, and laboratory reagents .

Occupational Health Monitoring

This compound has been studied for its potential use in monitoring occupational exposure to acrylamide, particularly through the analysis of urinary levels in workers exposed to this chemical .

Cancer Research

As a DNA adduct of glycidamide (a metabolite of acrylamide), N7-(2-Carbamoyl-2-hydroxyethyl)guanine is relevant in cancer research due to acrylamide’s classification as a probable human carcinogen .

Food Safety Analysis

Acrylamide formation in foods, especially those containing reducing sugars and asparagine heated at high temperatures, leads to the creation of this DNA adduct. Its analysis is crucial for assessing dietary intake risks .

Public Health Studies

The compound’s presence in dried blood spots can indicate the level of acrylamide consumption from food, which is essential for public health studies concerning dietary exposure .

安全和危害

属性

IUPAC Name |

3-(2-amino-6-oxo-1H-purin-7-yl)-2-hydroxypropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N6O3/c9-5(16)3(15)1-14-2-11-6-4(14)7(17)13-8(10)12-6/h2-3,15H,1H2,(H2,9,16)(H3,10,12,13,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHHZNJOFXOGSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1CC(C(=O)N)O)C(=O)NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676273 |

Source

|

| Record name | 3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)-2-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N7-(2-Carbamoyl-2-hydroxyethyl)guanine | |

CAS RN |

163734-06-3 |

Source

|

| Record name | 3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)-2-hydroxypropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is N7-(2-Carbamoyl-2-hydroxyethyl)guanine and how is it formed?

A1: N7-(2-Carbamoyl-2-hydroxyethyl)guanine (N7-GA-Gua) is a DNA adduct, meaning it is a chemical compound that forms a covalent bond with DNA. It is formed primarily through the metabolic pathway of acrylamide (AA), a probable human carcinogen found in various cooked foods and cigarette smoke. AA is metabolized to glycidamide (GA), a reactive epoxide, which then directly interacts with the N7 position of guanine bases in DNA to form N7-GA-Gua. [, , , ]

Q2: Why is the formation of N7-GA-Gua considered detrimental?

A2: N7-GA-Gua is considered a promutagenic lesion, meaning its presence in DNA can lead to mutations. The adduct can cause mispairing during DNA replication, ultimately leading to heritable changes in the DNA sequence. These mutations can disrupt normal cellular processes and potentially contribute to the development of cancer. [, , ]

Q3: Is N7-GA-Gua formation limited to specific organs?

A3: Research indicates that N7-GA-Gua formation is not organ-specific. Studies show detectable levels of the adduct in various tissues, including the liver, lungs, kidneys, and even in the testes of exposed animals. The specific levels may vary depending on the tissue type, exposure levels, and individual metabolic capabilities. [, , ]

Q4: Are there any differences in N7-GA-Gua formation between adults and young individuals?

A4: Studies comparing adult and neonatal mice found significantly higher levels of N7-GA-Gua in neonates following GA exposure. This suggests heightened susceptibility to adduct formation in younger individuals, possibly due to differences in metabolic enzyme activity and DNA repair mechanisms. [, ]

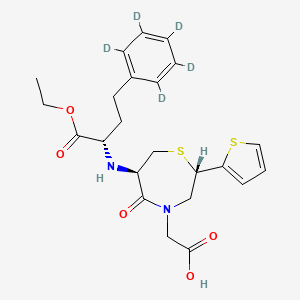

Q5: How is N7-GA-Gua quantified in biological samples?

A5: A highly sensitive and specific method for quantifying N7-GA-Gua is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) using isotope dilution. This technique allows for accurate measurement of adduct levels even at very low concentrations in various biological matrices. [, ]

Q6: Can N7-GA-Gua be used as a biomarker for acrylamide exposure?

A6: Yes, urinary N7-GA-Gua has shown potential as a biomarker for acrylamide exposure. Research suggests a correlation between dietary acrylamide intake, assessed through urinary metabolites, and urinary N7-GA-Gua levels in both smokers and nonsmokers. This suggests that measuring urinary N7-GA-Gua can be a valuable tool in assessing acrylamide-related health risks. [, ]

Q7: What is the significance of studying N7-(2-Carbamoyl-2-hydroxyethyl)guanine?

A7: Understanding the formation, biological consequences, and detection of N7-GA-Gua is crucial for several reasons:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methyl 3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoate](/img/structure/B562865.png)

![Oxepino[4,5-B]pyridine](/img/structure/B562886.png)